molecular formula C12H11ClO3 B11790202 2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid

Cat. No.: B11790202
M. Wt: 238.66 g/mol
InChI Key: UATKVNRVUCOXOD-UHFFFAOYSA-N
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Description

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid is a chemical compound with a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid: A similar compound with one less methyl group.

    2-(2-Chloro-7-methylbenzofuran-3-yl)acetic acid: Another similar compound with a different methyl group position.

Uniqueness

2-(2-Chloro-6,7-dimethylbenzofuran-3-yl)acetic acid is unique due to the presence of both chloro and dimethyl groups on the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties compared to other benzofuran derivatives .

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

2-(2-chloro-6,7-dimethyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C12H11ClO3/c1-6-3-4-8-9(5-10(14)15)12(13)16-11(8)7(6)2/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

UATKVNRVUCOXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)Cl)CC(=O)O)C

Origin of Product

United States

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